molecular formula C10H12O2 B1600243 3-(3-Methoxyphenyl)propionaldehyde CAS No. 40138-66-7

3-(3-Methoxyphenyl)propionaldehyde

Cat. No. B1600243
CAS RN: 40138-66-7
M. Wt: 164.2 g/mol
InChI Key: XPSGIRHXVDIZJN-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)propionaldehyde is a chemical compound with the CAS Number: 40138-66-7. It has a molecular weight of 164.2 and its IUPAC name is 3-(3-methoxyphenyl)propanal .


Molecular Structure Analysis

The InChI code for 3-(3-Methoxyphenyl)propionaldehyde is 1S/C10H12O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6-8H,3,5H2,1H3 . This indicates that the compound has a carbon backbone with a methoxy group and a propionaldehyde group attached.


Physical And Chemical Properties Analysis

3-(3-Methoxyphenyl)propionaldehyde is a colorless oil . It has a molecular weight of 164.2 .

Scientific Research Applications

Antioxidant Activity

3-(3-Methoxyphenyl)propionaldehyde: has been studied for its potential as an antioxidant. Antioxidants are crucial in protecting cells from damage caused by free radicals. This compound has shown promise in scavenging oxygen free radicals, which can help in preventing oxidative stress-related diseases .

Antibacterial Properties

Research indicates that 3-(3-Methoxyphenyl)propionaldehyde may have antibacterial properties. It has been evaluated for its interactions with various antibacterial receptors, which could lead to the development of new antibacterial agents, especially against resistant strains .

Apoptosis Induction

The compound has been predicted to inhibit JAK2 expression, which is involved in the apoptosis pathway. This suggests that 3-(3-Methoxyphenyl)propionaldehyde could be used in cancer research to induce programmed cell death in cancerous cells .

Drug-likeness and Pharmacokinetics

3-(3-Methoxyphenyl)propionaldehyde: meets several criteria for drug-likeness according to Lipinski’s rule, which makes it a candidate for further drug development. Its pharmacokinetic properties suggest that it could be effective as an oral drug .

Functional Food Ingredient

Due to its bioactive properties, 3-(3-Methoxyphenyl)propionaldehyde could be used as a functional food ingredient. Functional foods are those that have a potentially positive effect on health beyond basic nutrition .

Molecular Docking Studies

Molecular docking studies have shown that 3-(3-Methoxyphenyl)propionaldehyde has a strong binding affinity for enzymes like superoxide dismutase and tyrosinase. This indicates potential applications in enzymology and enzyme inhibition studies .

Antimutagenic Potential

The compound has also been associated with antimutagenic activities, suggesting its use in genetic research to understand and possibly prevent mutations that could lead to diseases .

Safety And Hazards

The safety data sheet for 3-(3-Methoxyphenyl)propionaldehyde suggests avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

While specific future directions for 3-(3-Methoxyphenyl)propionaldehyde are not mentioned in the search results, research on a related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), suggests that it could be used in the development of functional foods and preventive pharmaceuticals targeting GPR41 . This could potentially open up new avenues for research and applications of 3-(3-Methoxyphenyl)propionaldehyde.

properties

IUPAC Name

3-(3-methoxyphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6-8H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSGIRHXVDIZJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465359
Record name 3-(3-METHOXYPHENYL)PROPIONALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxyphenyl)propionaldehyde

CAS RN

40138-66-7
Record name 3-(3-METHOXYPHENYL)PROPIONALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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